4-(3-thienyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione
Overview
Description
4-(3-Thienyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound characterized by its fused ring structure, which includes a thiophene ring, a pyranone ring, and a chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-thienyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the pyranone and chromene rings. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of thiophene derivatives with appropriate diketones or aldehydes under acidic or basic conditions.
Cyclization Reactions: Cyclization steps are crucial to form the fused ring structure. Cyclization can be achieved using strong acids or bases, or through transition metal-catalyzed processes.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Thienyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can reduce double or triple bonds, or convert carbonyl groups to alcohols.
Substitution Reactions: Substitution reactions can replace hydrogen atoms or other substituents on the thiophene or chromene rings with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Substitution reactions typically require strong acids or bases, or transition metal catalysts.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups or the ring structure.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(3-thienyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 4-(3-thienyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiophene Derivatives: Other thiophene-based compounds share structural similarities with 4-(3-thienyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione and may exhibit similar biological activities.
Chromene Derivatives: Compounds containing chromene rings are also structurally related and can have comparable properties and applications.
Pyranone Derivatives: Pyranone-containing compounds are another group of related molecules with potential overlapping uses.
Uniqueness: this compound stands out due to its unique combination of thiophene, pyranone, and chromene rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-thiophen-3-yl-3,4-dihydropyrano[3,2-c]chromene-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4S/c17-13-7-11(9-5-6-21-8-9)14-15(20-13)10-3-1-2-4-12(10)19-16(14)18/h1-6,8,11H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWULITNQYTWZPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CSC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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